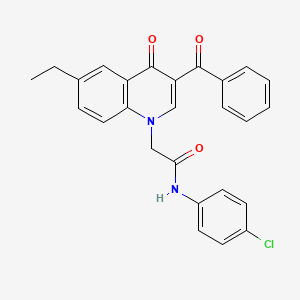
2-(3-benzoyl-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This section would typically include the IUPAC name, common names, and a brief description of the compound’s appearance and uses.
Synthesis Analysis
This section would detail the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This section would discuss the molecular structure of the compound, including its molecular formula, structural formula, and any interesting features of its molecular geometry.Chemical Reactions Analysis
This section would describe the chemical reactions that the compound undergoes, including any notable reaction mechanisms.Physical And Chemical Properties Analysis
This section would list the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.科学的研究の応用
Antimicrobial Applications
Research has identified quinazoline and quinoline derivatives as potential antimicrobial agents. For instance, Desai et al. (2007) synthesized new quinazolines screened for antibacterial and antifungal activities against organisms such as Escherichia coli, Staphylococcus aureus, and Candida albicans. These compounds demonstrated significant antimicrobial properties, suggesting the potential of similar quinoline derivatives in combating microbial infections (Desai, Shihora, & Moradia, 2007).
Antitumor and Anticancer Applications
Quinoline derivatives have also shown promise in anticancer research. A study by Al-Suwaidan et al. (2016) reported the synthesis of novel 3-benzyl-substituted-4(3H)-quinazolinones, which demonstrated broad-spectrum antitumor activity. These findings highlight the therapeutic potential of quinoline derivatives in oncology, with specific compounds exhibiting significant potency against various cancer cell lines (Al-Suwaidan et al., 2016).
Neuroprotective and Antiviral Applications
Quinoline derivatives have also been evaluated for their neuroprotective and antiviral effects. Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative tested for its efficacy against Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects in vitro. This suggests the utility of quinoline derivatives in treating viral encephalitis and potentially other viral infections (Ghosh et al., 2008).
Analgesic and Anti-inflammatory Applications
Quinoline derivatives have been explored for their analgesic and anti-inflammatory activities. Alagarsamy et al. (2015) synthesized novel quinazolinyl acetamides, investigating their effects on pain and inflammation. One compound, in particular, showed potent analgesic and anti-inflammatory activities, indicating the potential of quinoline derivatives in pain management and anti-inflammatory therapies (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).
Safety And Hazards
This section would detail the safety precautions that should be taken when handling the compound, as well as any known health hazards associated with exposure to it.
将来の方向性
This section would discuss potential future research directions involving the compound, such as new synthetic methods, applications, or areas of study.
特性
IUPAC Name |
2-(3-benzoyl-6-ethyl-4-oxoquinolin-1-yl)-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O3/c1-2-17-8-13-23-21(14-17)26(32)22(25(31)18-6-4-3-5-7-18)15-29(23)16-24(30)28-20-11-9-19(27)10-12-20/h3-15H,2,16H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELZWDPOMLBIFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-benzoyl-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

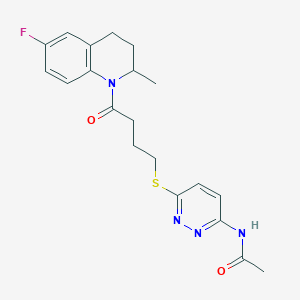
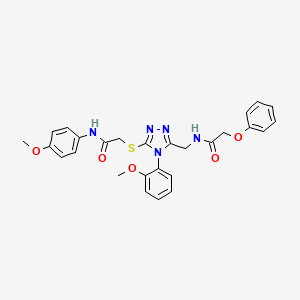
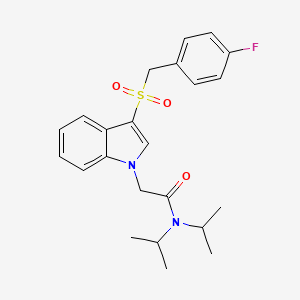
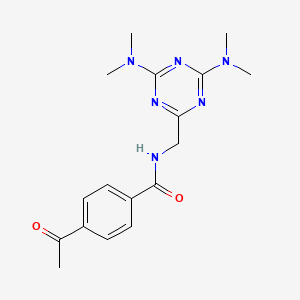
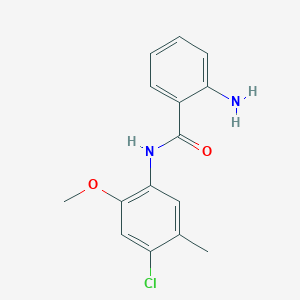
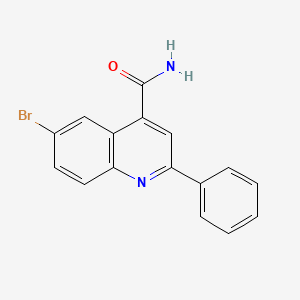
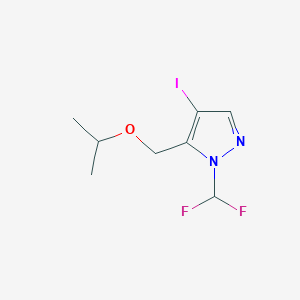
![Methyl 4-methoxy-3-(2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoate](/img/structure/B2823247.png)
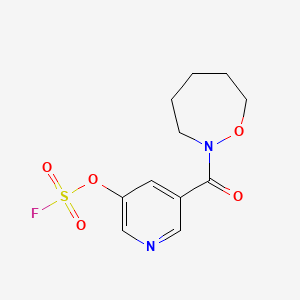
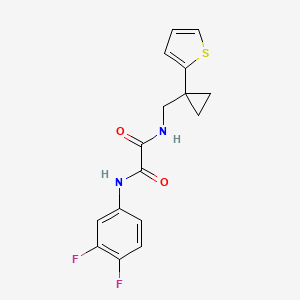
![1-benzyl-9-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2823253.png)
![4-{3-[4-(4-Fluorophenyl)piperazinyl]-2-hydroxypropoxy}phenyl phenyl ketone](/img/structure/B2823255.png)
![1-methyl-6-(2-(piperidin-1-yl)ethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2823256.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2823257.png)